Enhanced Lipophilicity vs. Lower Molecular Weight 2-Oxa-6-azaspiro[3.3]heptane
3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane exhibits a significantly higher LogP (0.39) compared to the smaller spirocyclic amine 2-Oxa-6-azaspiro[3.3]heptane, which has a LogP of -0.30 to -0.55 [1]. This difference in lipophilicity is critical for optimizing membrane permeability and distribution. The target compound's LogP value lies in a more favorable range for balancing solubility and permeability, a key objective in drug discovery [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.39 (calculated) |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.3]heptane: -0.30 (calculated) [1] to -0.55 |
| Quantified Difference | Δ LogP ≈ +0.7 to +0.9 units |
| Conditions | Predicted/calculated values from commercial vendor databases. |
Why This Matters
This quantifiable difference in LogP directly impacts a compound's ability to cross biological membranes and influences its oral bioavailability, making 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane a strategically distinct choice for projects requiring higher lipophilicity than the more polar [3.3] analog.
- [1] Chembase. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from https://www.chembase.cn View Source
- [2] Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from https://drughunter.com/articles/spirocycle-surge-drug-discovery/ View Source
